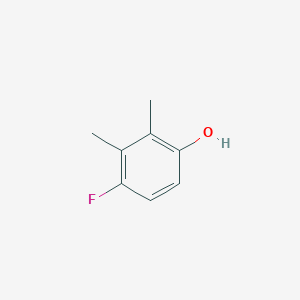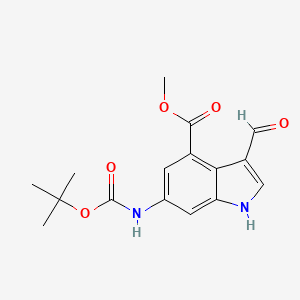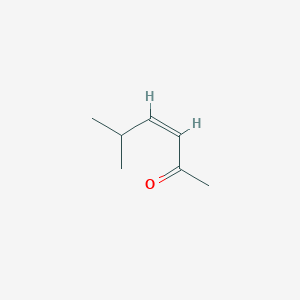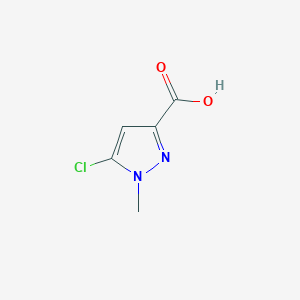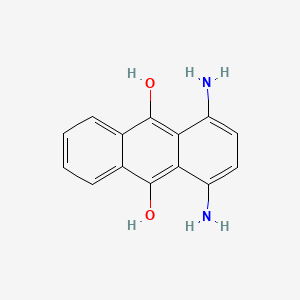
1,4-Diaminoanthracene-9,10-diol
Vue d'ensemble
Description
1,4-Diaminoanthracene-9,10-diol is a chemical compound with the molecular formula C14H12N2O2 . It is a derivative of anthracene and contains two amino groups and two hydroxyl groups . This compound is used in organic synthesis, serving as a building block for various chemical reactions .
Molecular Structure Analysis
The molecular formula of 1,4-Diaminoanthracene-9,10-diol is C14H12N2O2 . The exact mass is 240.09000 . The structure includes two amino groups and two hydroxyl groups attached to an anthracene backbone .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Diaminoanthracene-9,10-diol are not detailed in the available resources, it is known that this compound is used as a building block in various chemical reactions .Physical And Chemical Properties Analysis
1,4-Diaminoanthracene-9,10-diol has a molecular weight of 240.25700 . It has a density of 1.51g/cm3 . The boiling point is 611.5ºC at 760mmHg , and the melting point is 231-232 °C . The flash point is 323.6ºC .Applications De Recherche Scientifique
Electroluminescent Materials
1,4-Diaminoanthracene derivatives have been explored for their potential in high-performance electroluminescent materials. Specifically, derivatives like 9,10-bis(1-naphthylphenylamino)anthracene and related compounds show promise in the fabrication of electroluminescent devices, emitting intensive green light. These derivatives can function as hole transporters and host emitters in such devices, contributing to high brightness, current, and power efficiencies in electroluminescent applications (Yu et al., 2002).
Electronic and Molecular Structures
The influence of different N-substituents on the electronic and molecular structures of 9,10-diamino-substituted anthracenes has been studied. Changes in N-substituents significantly impact the electronic and molecular configurations of oxidized species of these compounds. This understanding is crucial for the development of advanced materials based on 1,4-diaminoanthracene-9,10-diol (Uebe et al., 2016).
Antitumor Agents
1,4-Disubstituted anthracene derivatives, closely related to 1,4-diaminoanthracene-9,10-diol, have been synthesized and evaluated for their cytotoxicity against a panel of tumor cells. These studies contribute to understanding the potential of such compounds in cancer therapy, although more focused research on 1,4-diaminoanthracene-9,10-diol specifically would be beneficial (Iyengar et al., 1997).
Host-Guest Chemistry
9,10-Dihydro-9,10-ethenoanthracene derivatives, which are structurally similar to 1,4-diaminoanthracene-9,10-diol, have been utilized in host-guest chemistry applications. These derivatives demonstrate interesting photobehavioral changes when forming crystalline host-guest assemblies, showing the potential for such compounds in molecular recognition and sensor applications (Fu et al., 1995).
Orientations Futures
1,4-Diaminoanthracene-9,10-diol has potential applications in various fields of research and industry due to its versatility as a building block for the synthesis of various functional compounds. It may also have potential applications in the field of medicine, particularly in cancer research, due to its ability to interact with DNA and potentially inhibit the growth of cancer cells .
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis, particularly for creating compounds with biological activity and optoelectronic properties .
Mode of Action
It’s known that amino- and diamino-substituted 9,10-anthracenediones, a class to which this compound belongs, have been studied for their pharmacological properties . They have shown potential as antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal agents .
Biochemical Pathways
Some diamino-9,10-anthracenediones have shown antitumor properties and have been used in medical practice .
Pharmacokinetics
It’s known that the compound is a solid and appears as a reddish-brown crystal or powder . It is soluble in some organic solvents such as chloroform, dichloromethane, and alcohol, but has low solubility in water .
Result of Action
It’s known that amino- and diamino-substituted 9,10-anthracenediones have shown potential as antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal agents .
Action Environment
It’s known that the compound should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Propriétés
IUPAC Name |
1,4-diaminoanthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOXABJBDOYQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063779 | |
| Record name | 9,10-Anthracenediol, 1,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminoanthracene-9,10-diol | |
CAS RN |
5327-72-0 | |
| Record name | 1,4-Diamino-9,10-anthracenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenediol, 1,4-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leuco-1,4-diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenediol, 1,4-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenediol, 1,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diaminoanthracene-9,10-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
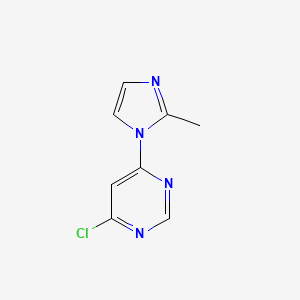

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)




![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
